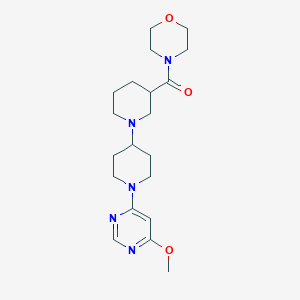![molecular formula C18H20ClN3O B5324966 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5324966.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide, also known as Trazodone, is a pharmaceutical drug that belongs to the class of antidepressants. It is used to treat major depressive disorder, anxiety disorders, and insomnia. Trazodone is a unique antidepressant that has a complex mechanism of action.
Mécanisme D'action
The exact mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide is not fully understood. It is believed to work by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in mood regulation. This compound inhibits the reuptake of serotonin, which increases its availability in the brain. This compound also acts as an antagonist at the 5-HT2A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It increases the levels of serotonin in the brain, which can improve mood and reduce anxiety. This compound also has sedative properties, which can help with insomnia. It has been shown to decrease REM sleep and increase slow-wave sleep, which may contribute to its sleep-promoting effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also readily available and relatively inexpensive. However, this compound does have some limitations. It has a complex mechanism of action, which can make it difficult to study. It also has sedative properties, which can make it difficult to distinguish between its effects on mood and its effects on sleep.
Orientations Futures
There are several future directions for 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide research. One area of research is the development of more selective serotonin reuptake inhibitors (SSRIs) that target specific serotonin receptors. Another area of research is the development of new antidepressants that have fewer side effects than current medications. This compound has also been investigated for its potential use in the treatment of other disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a unique antidepressant that has a complex mechanism of action. It has been extensively studied for its antidepressant, anxiolytic, and sleep-promoting effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of more selective SSRIs and the investigation of its potential use in other disorders.
Méthodes De Synthèse
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide is synthesized by the reaction of 1-(3-chlorophenyl)piperazine with phenylacetyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The resulting product is purified by recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide has been extensively studied for its antidepressant and anxiolytic effects. It has also been investigated for its sleep-promoting properties. This compound has been found to be effective in treating depression and anxiety in both adults and children. It has also been used to treat insomnia in patients with depression. This compound has been shown to improve sleep quality and reduce the time it takes to fall asleep.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-15-6-8-17(9-7-15)22-12-10-21(11-13-22)14-18(23)20-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJIRXINPMBLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]-1,3-oxazinan-2-one](/img/structure/B5324888.png)
![(1R,2R,6S,7S)-4-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5324890.png)
![4-{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5324899.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324905.png)
![N'-[1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5324910.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5324911.png)
![ethyl (2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5324915.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide](/img/structure/B5324926.png)


![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-phenylpyrimidin-2-amine](/img/structure/B5324955.png)

